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Compound of Interest |

5-Hydroxy-3,4-dihydro-2H-
Compound Name:
benzo[e][1,3]oxazin-2-one

CAS No.: 697801-50-6

Cat. No.: B1343162

Get Quote

The 3,4-dihydro-2H-benzo[e]oxazin-2-one core is a privileged heterocyclic scaffold that
appears in natural products, pharmaceuticals, and advanced polymer science.[1][2] Derivatives
of this structure are explored for a wide range of biological activities, including anticancer and
antimicrobial properties.[3][4] Given its significance, the unambiguous structural confirmation of
any new analogue, such as 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one, is a prerequisite
for any meaningful biological or material investigation.

This technical guide provides a comprehensive, multi-technique approach to the spectroscopic
characterization of 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one. As a Senior Application
Scientist, my objective is not merely to present data but to illuminate the scientific reasoning
behind the selection of specific experiments and the interpretation of their results. We will
explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and
UV-Visible (UV-Vis) spectroscopy synergize to create a self-validating system of structural
proof.

Caption: Chemical Structure of 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen
framework of a molecule. For 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one, both *H and 3C
NMR, supplemented by 2D techniques, are indispensable for complete assignment.

Expertise & Causality: Experimental Design

The choice of solvent is the first critical decision. While CDCls is common, deuterated dimethyl
sulfoxide (DMSO-ds) is the superior choice for this molecule. Why? The phenolic hydroxyl (-
OH) and the amide (-NH) protons are acidic and rapidly exchange with deuterium in solvents
like D20 or CDsOD, causing their signals to broaden or disappear. DMSO-de is a non-
exchangeable, polar aprotic solvent that slows this exchange, allowing for the clear observation
of these crucial proton signals, often as sharp singlets or broad multiplets depending on
hydrogen bonding.

[S]#### 'H NMR Spectroscopy: Predicted Data

The *H NMR spectrum will reveal the number of distinct protons and their connectivity.
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Note: The methylene protons (-CHz-) in the oxazinone ring might appear as two distinct signals

or a singlet depending on the conformational rigidity of the ring system. For closely related

structures, these often appear as two singlets around 4.9 and 4.5 ppm.

[6]#### 13C NMR Spectroscopy: Predicted Data

The 13C NMR spectrum confirms the carbon backbone of the molecule.
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Predicted Chemical Shift
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Experimental Protocol: NMR Analysis

e Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe. 2[7]. Sample Preparation:

o

[¢]

[¢]

[e]

o Data Acquisition:

Accurately weigh 5-10 mg of the purified compound.
Dissolve the sample in ~0.7 mL of high-purity DMSO-de.
Vortex the sample until fully dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

o Tune and match the probe for both *H and *3C frequencies.

o Shim the magnetic field to achieve optimal resolution (line width <0.5 Hz for the solvent

residual peak).
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o Acquire a standard *H spectrum (e.g., 16 scans, 2-second relaxation delay).
o Acquire a proton-decoupled 13C spectrum (e.g., 1024 scans, 2-second relaxation delay).

o (Optional but Recommended) Acquire 2D spectra such as COSY (H-H correlation) and
HMBC (long-range C-H correlation) to confirm assignments.

» Data Processing:
o Apply Fourier transformation, phase correction, and baseline correction.

o Calibrate the *H spectrum to the residual DMSO peak (6 ~2.50 ppm) and the 13C spectrum
to the DMSO-ds septet (6 ~39.52 ppm). [5] * Integrate the 1H signals and assign chemical
shifts and coupling constants.
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* C-H Framework
* Connectivity (COSY)
« Key proton signals
(OH, NH)

» Elemental Formula

HRMS (CoHoNO3)
(ESI-TOF) » Exact Molecular Weight
(179.0582 Da) ™ Confirmed Structure:

5-Hydroxy-3,4-dihydro-
___w»\_2H-benzo[e]oxazin-2-one

* Functional Groups:
-OH, -NH, C=0, C-0-C
» Aromatic Ring

 Conjugated System
(Tt - 1*)
e A_max ~280-300 nm

Click to download full resolution via product page

FT-IR
(ATR)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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